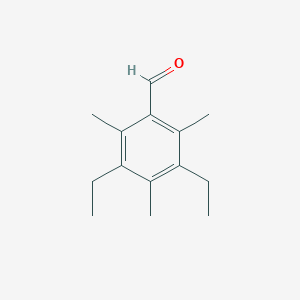![molecular formula C19H30ClN B14395308 2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride CAS No. 89768-21-8](/img/structure/B14395308.png)
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C18H27N. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Métodos De Preparación
The synthesis of 2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclohexyl-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon) . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses .
Comparación Con Compuestos Similares
2-[(4-Cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride can be compared with other similar compounds, such as:
2-Cyclohexyl-2-(2-methylphenyl)piperidine hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the phenyl ring.
1-Acetyl-4-(2-methylphenyl)piperazine: Another piperidine derivative with different substituents, leading to variations in its chemical and biological properties.
4-(2-Methylphenyl)-4-piperidinol: A related compound with a hydroxyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
89768-21-8 |
|---|---|
Fórmula molecular |
C19H30ClN |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
2-[(4-cyclohexyl-2-methylphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H29N.ClH/c1-15-13-18(16-7-3-2-4-8-16)11-10-17(15)14-19-9-5-6-12-20-19;/h10-11,13,16,19-20H,2-9,12,14H2,1H3;1H |
Clave InChI |
NGIRBIWKBPGZBA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCCCC2)CC3CCCCN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


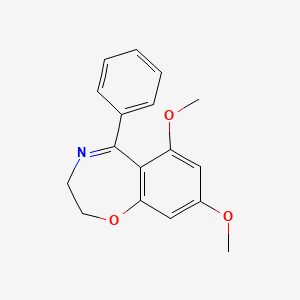
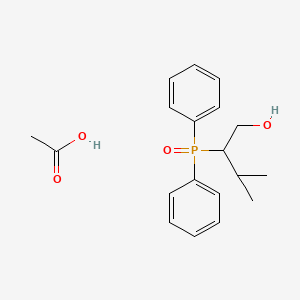
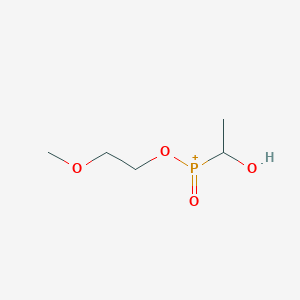
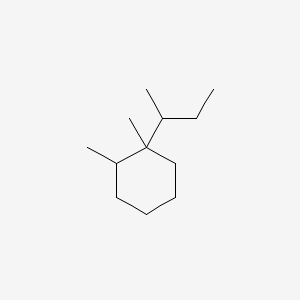
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
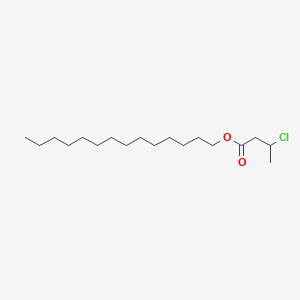
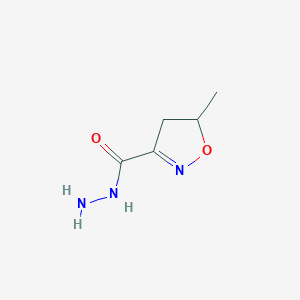
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-[(4-octylphenyl)methyl]naphthalen-1-amine](/img/structure/B14395295.png)
![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![5-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14395315.png)
![6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine](/img/structure/B14395321.png)
